molecular formula C15H14N4O3S2 B4369106 5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4369106
M. Wt: 362.4 g/mol
InChI Key: FPCWKDBDFSCMRS-UHFFFAOYSA-N
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Description

5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions, typically starting from commercially available raw materials. It begins with the formation of the pyrazole ring, followed by thiazole construction and introduction of the thienyl group. Finally, the amino carbonylation step is performed under controlled conditions.

Industrial Production Methods: Industrial-scale synthesis demands optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques or batch processing in stainless steel reactors can be employed. Precise control over temperature, pressure, and reagent addition are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form sulfoxides or sulfonates, especially at the thienyl moiety.

  • Reduction: Reduction reactions typically target the carbonyl groups, producing alcohol derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the thiazole and pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Using reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Employing lithium aluminium hydride or sodium borohydride.

  • Substitution: Utilizing halogenating agents or alkylating agents under appropriate conditions to introduce various functional groups.

Major Products: Reactions can lead to derivatives such as sulfoxides, sulfones, alcohols, or substituted heterocycles with altered physical and chemical properties.

Scientific Research Applications

This compound exhibits versatility in multiple research domains:

  • Chemistry: As a building block for more complex molecules and materials.

  • Biology: Potential bioactivity makes it interesting for enzyme inhibition and receptor binding studies.

  • Medicine: Investigated for its pharmaceutical potential, particularly in anti-inflammatory, anti-cancer, and antimicrobial applications.

  • Industry: Utilized in the synthesis of polymers and advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action for this compound, especially in biological systems, involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The heterocyclic structure allows it to fit into active sites or bind to specific macromolecules, altering their function or activity.

Comparison with Similar Compounds

Similar Compounds:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid

  • 4-(5-Ethyl-2-thienyl)-1,3-thiazole

  • 2-Aminothiazole derivatives

In essence, the uniqueness of 5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid lies in its multi-functional and heterocyclic nature, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-[[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-3-8-4-5-11(24-8)10-7-23-15(17-10)18-13(20)12-9(14(21)22)6-16-19(12)2/h4-7H,3H2,1-2H3,(H,21,22)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCWKDBDFSCMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=C(C=NN3C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-({[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

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